molecular formula C24H31N3O4S B2718217 N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896285-07-7

N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2718217
CAS RN: 896285-07-7
M. Wt: 457.59
InChI Key: PMVXVYSCBHGYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as DPOP, is a chemical compound that has been widely used in scientific research. DPOP is a type of oxalamide that has been synthesized using various methods.

Scientific Research Applications

Catalytic Applications

  • Copper-Catalyzed Coupling Reactions : A study by Chen et al. (2023) demonstrates the effectiveness of oxalamide ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes. This suggests potential applications of related compounds in facilitating or enhancing catalytic reactions in organic synthesis (Chen, Li, Xu, & Ma, 2023).

Material Science

  • Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : Research on layer-by-layer self-assembled pyrrole-based chromophores for electro-optic materials indicates potential applications in creating nonlinear optical/electro-optic materials with significant performance metrics. Such compounds could be useful in developing new materials for optical data processing or advanced photonic devices (Facchetti et al., 2003).

Sensing Applications

  • Vapor-Phase Sequential Colorimetric Detection : A study on thin polymeric films developed for the vapor-phase sequential colorimetric detection of a nerve agent mimic and ammonia showcases how derivatives of pyrrole can be incorporated into materials for environmental monitoring or chemical threat detection. This highlights the potential of N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide analogs in sensing applications (Annisa et al., 2020).

Pharmaceutical Applications

  • Development of DP2 Receptor Antagonists : The evaluation of a patent application for the preparation of pyrrole-based DP2 receptor antagonists suggests potential pharmaceutical applications, specifically as antagonists for the DP2 receptor, which could have implications in treating diseases associated with this receptor's activation (Norman, 2012).

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-15-8-9-21(17(3)11-15)26-24(29)23(28)25-14-20-7-6-10-27(20)32(30,31)22-18(4)12-16(2)13-19(22)5/h8-9,11-13,20H,6-7,10,14H2,1-5H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVXVYSCBHGYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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